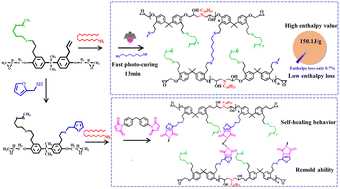Adjustable comb/bottlebrush fast UV-curable epoxy-based form-stable phase change materials with high encapsulation rates and ultralow enthalpy loss†
Polymer Chemistry Pub Date: 2023-12-18 DOI: 10.1039/D3PY00851G
Abstract
High encapsulation rates resulting from excellent compatibility between encapsulated solid–liquid phase change materials (SLPCMs) and cross-linking networks usually lead to high enthalpy loss for polymeric form-stable phase change materials (FSPCMs). Besides, the traditional thermal curing process for preparing polymeric FSPCMs requires a long time and causes much energy consumption. Therefore, the integration of a high encapsulation rate, low enthalpy loss, and an efficient photocuring strategy for designing polymeric FSPCMs is still a challenge. In this work, a series of fast ultraviolet (UV) curable and adjustable comb/bottlebrush epoxy/paraffin FSPCMs with high encapsulation rates and low enthalpy loss were designed and highly efficiently prepared through the chain extension reaction of epoxy resin and octadecylamine (ODA) followed by a photoinitiated thiol–ene click curing reaction. By adjusting the physical entanglement of the molecular chains, compatibility between the 3D cross-linking network and paraffin, and chemical cross-linking density, a high encapsulation rate of paraffin (60 wt%) and ultralow enthalpy loss (0.7%) can be achieved in only 13 min of the photocuring process, and the enthalpy value of the FSPCMs can reach 150.1 J g−1. The effects of the molecular weight, grafting density, and cross-linking density on the phase change properties were systematically discussed. Subsequently, through the introduction of Diels–Alder (D–A) bonds, the recycling and self-healing ability of the epoxy/paraffin FSPCMs was further achieved. This paper not only provides a strategy for preparing polymeric FSPCMs by the fast photocuring process but also can provide theoretical guidance for the optimization of the preparation of self-healing polymeric FSPCMs with high encapsulation rates and ultralow enthalpy loss.


Recommended Literature
- [1] Growth characteristics of uniaxial InGaN/GaN MQW/n-GaN nanowires on Si(111) using MOCVD
- [2] A novel non-chromatographic strategy for the sequential/simultaneous extraction and analysis of chromium species by electrothermal atomic absorption spectrometry in effluents and different water sources
- [3] Regioselective synthesis of a vitamin K3 based dihydrobenzophenazine derivative: its novel crystal structure and DFT studies†
- [4] Synthesis of AB block and A2B2 and A3B3 miktoarm star-shaped copolymers using ω-end-functionalized poly(methyl methacrylate) with a hydroxyl group prepared by organocatalyzed group transfer polymerization†
- [5] Pt(0)-Catalysed synthesis of new bifunctional silanes†
- [6] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [7] Single functionalized graphene oxide reconstitutes kinesin mediated intracellular cargo transport and delivers multiple cytoskeleton proteins and therapeutic molecules into the cell†
- [8] In silico prediction of hERG potassium channel blockage by chemical category approaches†
- [9] Isolation and structural elucidation of a new pentaflavonoid from Ochna calodendron
- [10] A flow reactor process for the synthesis of peptides utilizing immobilized reagents, scavengers and catch and release protocols†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 16817-43-9
-
CAS no.: 16096-33-6









